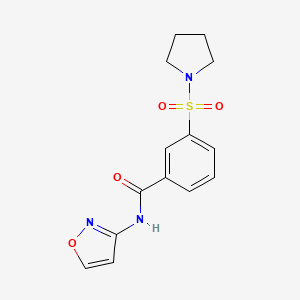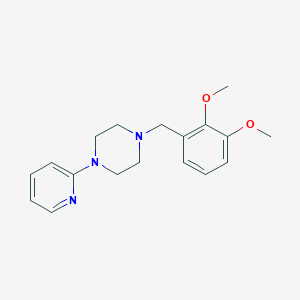![molecular formula C13H17BrN2OS B5694198 2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. Moreover, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol in lab experiments is its high potency and selectivity. This compound has been shown to exhibit a high affinity for its target receptors, which makes it a valuable tool for studying the underlying mechanisms of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol. One of the most promising areas of research is the development of this compound as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential in other therapeutic areas, such as inflammation and oxidative stress. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol involves the reaction of 4-bromobenzoyl chloride with piperazine in the presence of a base catalyst, followed by the addition of thioethanol. The reaction mixture is then heated under reflux for several hours, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol has shown promising results in various scientific research applications. It has been studied for its potential as an antipsychotic and anxiolytic agent, as well as for its anti-inflammatory and antioxidant properties. Moreover, this compound has been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2OS/c14-12-3-1-11(2-4-12)13(18)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPORXIEYXSVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Bromophenyl)carbonothioyl]-1-piperazinyl}ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)


![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)
![N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)






![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)